BenchChemオンラインストアへようこそ!

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Chiral intermediate Enantiomeric purity Specific rotation

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 138890-89-8; also catalogued under CAS 160982-16-1) is the (S)-configured enantiomer of a pivotal chiral alcohol intermediate in the industrial synthesis of the carbonic anhydrase inhibitor brinzolamide (Azopt®). This compound bears a chloro substituent at the 6-position and a secondary alcohol at the 4-position on the thieno[3,2-e][1,2]thiazine 1,1-dioxide scaffold, with the single stereogenic center at C-4.

Molecular Formula C6H6ClNO3S2
Molecular Weight 239.7 g/mol
CAS No. 138890-89-8
Cat. No. B7819309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
CAS138890-89-8
Molecular FormulaC6H6ClNO3S2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
InChIInChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1
InChIKeyOFJGKGNJDCLNPM-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-Dioxide (CAS 138890-89-8): Supplier Selection Guide for the Key Chiral Brinzolamide Intermediate


(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 138890-89-8; also catalogued under CAS 160982-16-1) is the (S)-configured enantiomer of a pivotal chiral alcohol intermediate in the industrial synthesis of the carbonic anhydrase inhibitor brinzolamide (Azopt®) [1]. This compound bears a chloro substituent at the 6-position and a secondary alcohol at the 4-position on the thieno[3,2-e][1,2]thiazine 1,1-dioxide scaffold, with the single stereogenic center at C-4 [2]. It is commercially supplied as a white crystalline solid with a purity specification of ≥98.0% (HPLC) and a defined specific rotation of [α]₂₀/D = −4.0° to −6.0° (c = 1, MeOH) . In the regulatory pharmaceutical context, this compound is also designated as Brinzolamide Impurity 23 and serves as a reference standard for chiral purity testing of the active pharmaceutical ingredient (API) . The compound is structurally and functionally distinct from the final API brinzolamide, which bears a primary sulfonamide at position 6 and an ethylamino group at position 4, and from its (R)-configured antipode (Brinzolamide Impurity 22, CAS 1413393-01-7), which is the enantiomer required for downstream synthesis of the active drug [3].

Why Chiral Configuration Cannot Be Ignored When Sourcing (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-Dioxide (CAS 138890-89-8)


In the enantioselective synthesis of brinzolamide, the absolute configuration at C-4 is the critical determinant of ultimate drug stereochemistry: the (R)-alcohol intermediate is the productive precursor that yields (R)-brinzolamide, the pharmacologically active form, while the (S)-alcohol leads to the inactive (S)-brinzolamide with approximately 2-fold lower carbonic anhydrase inhibitory potency [1]. Consequently, procurement of this intermediate with incorrect or inadequately defined stereochemistry—substituting the racemate or the (R)-enantiomer—will directly introduce a chiral impurity that propagates through the final API and cannot be rectified by downstream purification [2]. The (S)-isomer is itself a named impurity (Brinzolamide Impurity 23) and its presence above pharmacopoeial thresholds in the API is grounds for batch rejection . The quantitative differentiation evidence below establishes the measurable parameters—specific rotation, chiral chromatographic resolution, and melting behavior—that distinguish this (S)-intermediate from its (R)-antipode, the racemate, and structurally proximal synthetic intermediates, providing the objective basis for supplier qualification and incoming material release.

Quantitative Differentiation Evidence for (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-Dioxide vs. Closest Analogs


Specific Optical Rotation: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer (CAS 138890-89-8 / 160982-16-1) exhibits a negative specific rotation of [α]₂₀/D = −4.0° to −6.0° (c = 1, MeOH), with a typical reference value of −5° . The (R)-antipode (Brinzolamide Impurity 22, CAS 1413393-01-7), by symmetry, exhibits an equal-magnitude positive rotation (expected +4.0° to +6.0° under identical conditions), while the racemic mixture displays zero net optical rotation . This sign and magnitude difference provides a direct, instrumentally accessible discriminator for identity confirmation and enantiomeric excess estimation.

Chiral intermediate Enantiomeric purity Specific rotation

Chiral HPLC Resolution: Baseline Separation of (S)- and (R)-Enantiomers

The (S)- and (R)-enantiomers of 6-chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide can be baseline-resolved by chiral HPLC. Using an amylose-based chiral stationary phase (AmyCoat column, 150 × 4.6 mm) with a mobile phase of n-hexane–2-propanol (90:10, v/v) at 0.5 mL/min and 225 nm detection at 25°C, the S-enantiomer elutes before the R-enantiomer with a resolution factor (Rₛ) of approximately 1.25 [1]. For the fully elaborated brinzolamide molecule, the enantiomeric (S)-isomer has been separated from (R)-brinzolamide with a resolution factor of 3.022 under optimized column and mobile phase conditions [2]. These validated chiral HPLC methods enable quantitation of enantiomeric purity with a limit of detection typically ≤0.1% for the minor enantiomer, sufficient to meet ICH Q3A impurity thresholds [3].

Chiral chromatography Enantiomeric separation HPLC method validation

Melting Point and Thermal Behavior vs. (R)-Enantiomer and Structurally Proximal Intermediates

The (S)-6-chloro-4-hydroxy intermediate melts at 128.0–132.0°C (literature reference mp 130°C) . This melting range is distinct from that of the next-stage spiro-dioxolane-protected intermediate (6'-chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-dioxide, CAS 1206597-10-5), which lacks the free hydroxyl group and exhibits different thermal properties . The (R)-enantiomer is expected to display an identical melting range due to enantiomeric symmetry in the solid state; however, a racemic mixture may exhibit a depressed and broadened melting range (typically 5–10°C lower) characteristic of a racemic compound or conglomerate behavior [1]. Differential scanning calorimetry (DSC) can therefore serve as a supplementary purity indicator: a sharp, single endotherm at 128–132°C with a purity by DSC ≥99% is consistent with high enantiomeric purity.

Thermal analysis Melting point Intermediate characterization

Regulatory Designation and Impurity Classification: (S)-Isomer as Brinzolamide Impurity 23

The (S)-6-chloro-4-hydroxy intermediate is formally catalogued in the brinzolamide impurity profile as Brinzolamide Impurity 23, while its (R)-antipode is Brinzolamide Impurity 22 (CAS 1413393-01-7) . Both are potential process impurities originating from incomplete stereoselectivity during the enantioselective reduction step. In the final API, the corresponding (S)-brinzolamide (USP Brinzolamide Related Compound A, CAS 154127-19-2) is controlled to ≤0.1% under ICH Q3A guidelines for unspecified impurities in new drug substances [1]. This regulatory designation means that the (S)-intermediate procured for synthesis must demonstrate enantiomeric purity sufficient to ensure that, after subsequent chemical transformations, the residual (S)-brinzolamide in the final API does not exceed the qualification threshold. Suppliers of this intermediate should provide a Certificate of Analysis quantifying the (R)-enantiomer content by chiral HPLC.

Pharmaceutical impurity Reference standard Regulatory compliance

Molecular Connectivity: This Intermediate vs. Other Brinzolamide Synthetic Precursors

This (S)-6-chloro-4-hydroxy intermediate occupies a specific position in the brinzolamide synthetic sequence as described in EP 617038 and subsequent process patents: it is the product of enantioselective reduction of the corresponding 4-ketone (2,3-dihydro-4H-thieno[3,2-e]-1,2-thiazin-4-one 1,1-dioxide derivative) using (+)-β-chlorodiisopinocamphenylborane or a chiral oxazaborolidine catalyst [1]. The 4-hydroxyl group is subsequently converted, via N-alkylation with 1-bromo-3-methoxypropane, to the N-methoxypropyl derivative, and the 6-chloro substituent is transformed to the 6-sulfonamide through halogen-metal exchange and sulfamation [2]. This distinguishes it from the spiro-dioxolane protected form (CAS 1206597-10-5), from the N-alkylated downstream intermediate (CAS 160982-13-8, Brinzolamide Impurity 6), and from the final API brinzolamide (CAS 138890-62-7), each of which occupies a different node in the synthetic scheme and serves a different procurement purpose . The specific molecular weight (239.69 g/mol) and empirical formula (C₆H₆ClNO₃S₂) are unique among these intermediates.

Synthetic intermediate Route scouting Process chemistry

Authoritative Application Scenarios for (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-Dioxide Based on Quantitative Differentiation Evidence


Enantiomeric Purity Reference Standard for Chiral HPLC Method Validation and Batch Release Testing

The (S)-enantiomer is the definitive reference standard for establishing system suitability in chiral HPLC methods used to control the enantiomeric purity of the (R)-intermediate or the final brinzolamide API. The documented resolution factor of 3.022 between brinzolamide enantiomers, and the validated amylose-based chiral HPLC conditions (resolution factor ~1.25 for the intermediate pair) provide the chromatographic framework [1]. The specific rotation specification of [α]₂₀/D = −4.0° to −6.0° serves as the orthogonal identity confirmation. Quality control laboratories should use this compound to prepare system suitability solutions at the 0.1% level relative to the main analyte to demonstrate adequate signal-to-noise ratio for impurity quantification at the ICH Q3A reporting threshold [2].

Synthetic Intermediate Procurement for Enantioselective Brinzolamide Process Chemistry

Process chemistry groups engaged in brinzolamide synthesis or generic API development procure this (S)-intermediate for use in route scouting experiments, impurity fate-and-purge studies, and chiral stability assessments. The compound's defined melting point (128–132°C) and specific rotation enable rapid incoming identity confirmation [1]. Critically, the (S)-alcohol must be rigorously excluded from the productive (R)-alcohol stream because only the (R)-enantiomer yields pharmacologically active brinzolamide—the (S)-isomer is approximately 2-fold less active as a carbonic anhydrase inhibitor [2]. Patents EP 617038 and US 2011/0118461 describe the synthetic role of this intermediate explicitly .

Forced Degradation and Impurity Profiling Studies in ANDA/NDA Regulatory Submissions

This compound is a named impurity (Brinzolamide Impurity 23) in the brinzolamide impurity profile and is essential for constructing impurity marker libraries in ANDA and NDA submissions [1]. Forced degradation studies have demonstrated that brinzolamide degrades significantly under hydrolytic and oxidative stress conditions, generating up to seven degradation products [2]. Including the (S)-6-chloro-4-hydroxy intermediate as a spiked impurity standard in these studies enables accurate identification of chromatographic peaks and validation of the analytical method's specificity per ICH Q2(R1) requirements. The compound's availability as a characterized reference standard from multiple certified suppliers supports this regulatory application.

Academic and Industrial Research on Carbonic Anhydrase Inhibitor Structure-Activity Relationships

Researchers investigating the stereochemical determinants of carbonic anhydrase II inhibition use the (S)-configured intermediates and final enantiomers to probe the stereospecificity of the enzyme active site. The crystal structures of brinzolamide bound to human CA-II (2.8 Å resolution) and murine CA-IV have been determined, revealing that binding interactions are optimized for the (R)-configuration at C-4 [1]. The (S)-enantiomer, with inverted stereochemistry, cannot make the same productive contacts with the zinc-bound hydroxide and the hydrophobic pocket, rationalizing the ~2-fold difference in inhibitory potency between enantiomers [2]. Procurement of stereochemically defined (S)-intermediate enables controlled studies where chirality is the sole variable.

Quote Request

Request a Quote for (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.